7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQPVBFNWJTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368519 | |
| Record name | 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-39-4 | |
| Record name | 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxy-3-(2-phthalimidoethyl)-2-quinolone with methylating agents, followed by the removal of the phthaloyl group and subsequent cyclization . The reaction conditions often include the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.
Scientific Research Applications
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity is key to its pharmacological properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of quinazolinones are highly dependent on substituents. Key analogs and their properties are summarized below:
Table 1: Structural Analogs and Physicochemical Data
Key Observations :
- The 7-fluoro derivative with a difluorobenzylidene group shows superior HPLC purity (97.2%) compared to other fluorinated analogs (e.g., 67.5% for compound 11 in ), suggesting substituent steric effects influence synthetic yield .
- Hydroxylated Derivatives: The 7-hydroxy analog has a lower molecular weight (202.21 vs. 220.66 for chloro) and distinct polarity, impacting solubility.
Key Insights :
Biological Activity
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS: 60811-39-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its anticancer, antibacterial, and antifungal activities.
Chemical Structure and Properties
- Molecular Formula : C11H9ClN2O
- Molecular Weight : 220.66 g/mol
- IUPAC Name : this compound
-
Structural Representation :
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 1.48 | |
| MCF-7 (Breast) | 18.36 | |
| H460 (Lung) | 16.50 | |
| HepG2 (Liver) | 19.90 |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis, particularly through interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Docking studies indicated that it forms hydrogen bonds with critical amino acids in the receptor's active site, suggesting a targeted therapeutic action against angiogenesis in tumors .
Antibacterial Activity
This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong activity |
| Escherichia coli | 0.025 | Moderate activity |
These results indicate that the compound could be a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, preliminary studies suggest antifungal activity against common fungal pathogens. Further investigation into its efficacy and mechanism is warranted to establish its potential as an antifungal treatment.
Case Studies and Research Findings
A notable study involved the synthesis of various derivatives of quinazolinones, including this compound, which were evaluated for their anticancer activities through a series of structure-activity relationship (SAR) analyses. This research indicated that modifications at specific positions on the quinazolinone framework could enhance biological activity .
Q & A
Q. What are the established synthetic routes for 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions or functional group modifications. For example:
- Condensation with aldehydes : Reacting 2,3-dihydropyrrolo[2,1-b]quinazolin-9-one derivatives with substituted benzaldehydes in the presence of sodium methoxide (Na/MeOH) at elevated temperatures (~278°C) for extended periods (3 weeks) yields crystalline products suitable for X-ray analysis .
- Thione derivatives : Reacting the parent compound with phosphorus pentasulfide (PS) in refluxing m-xylene (2 h) generates thione analogs with 72% yield after recrystallization .
Q. Key Variables :
- Reaction time : Longer durations (e.g., 3 weeks) may favor crystallization but reduce throughput.
- Solvent choice : Polar solvents (methanol) vs. non-polar (m-xylene) influence reaction kinetics and purity.
- Catalysts : Sodium methoxide facilitates base-mediated condensations, while PS enables sulfur incorporation.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
-
1H NMR : Peaks for aromatic protons (δ 7.4–8.6 ppm), methylene groups (δ 3.2–4.5 ppm), and heterocyclic protons confirm structural integrity .
-
X-ray crystallography : Monoclinic (P21/c) or trigonal (R3c) space groups are common. For example:
Parameter Value Source Space group P21/c a, b, c (Å) 8.8030, 16.415, 11.463 β (°) 105.05 π-π stacking 3.721 Å centroid distance
Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in planar vs. non-planar conformations .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear chemical safety goggles, gloves, and lab coats to avoid skin/eye contact .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources .
- Spill management : Use vacuum systems to collect spills and dispose of via approved chemical waste protocols .
Advanced Research Questions
Q. How can crystal packing and intermolecular interactions inform drug design?
Methodological Answer: X-ray studies reveal:
Q. Design Implications :
- Modify substituents (e.g., chloro groups) to alter packing efficiency and solubility.
- Use crystallographic data to predict bioavailability via molecular docking studies.
Q. How can synthetic yields be optimized for scale-up?
Methodological Answer:
- Catalyst screening : Test alternatives to sodium methoxide (e.g., KOtBu) for faster reaction kinetics.
- Solvent optimization : Replace methanol with DMF or DMSO to improve solubility of intermediates .
- Temperature control : Reduce reaction time by using microwave-assisted synthesis at controlled temperatures.
Q. Case Study :
Q. What strategies are effective for synthesizing biologically active derivatives?
Methodological Answer:
- Aldehyde condensations : Introduce substituents (e.g., 4-dimethylaminobenzylidene) to the quinazolinone core to enhance bioactivity .
- Monohydrate formation : Hydrate derivatives (e.g., ) improve water solubility for in vitro assays.
Q. Validation :
- Screen derivatives using kinase inhibition assays or cytotoxicity studies, referencing prior work on pyrroloquinazolinone analogs .
Q. How do structural deviations (e.g., thione substitution) impact electronic properties?
Methodological Answer:
Q. Experimental Design :
- Compare cyclic voltammetry data of thione and ketone derivatives to quantify electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
